Cas no 929-73-7 (Dodecylamine Hydrochloride)

Dodecylamine Hydrochloride structure
Dodecylamine Hydrochloride structure
Product Name:Dodecylamine Hydrochloride
CAS番号:929-73-7
MF:C12H28ClN
メガワット:221.810422897339
MDL:MFCD00042017
CID:83215
PubChem ID:458426
Update Time:2024-10-26

Dodecylamine Hydrochloride 化学的及び物理的性質

名前と識別子

    • dodecylammonium chloride
    • Dodecylamine Hydrochloride
    • dodecan-1-amine,hydrochloride
    • Laurylamine Hydrochloride
    • dodecanamine hydrochloride
    • Dodecan-1-amine Hydrochloride
    • n-Dodecylamine hydrochloride
    • Dodecylamine, hydrochloride
    • 1-Dodecanamine, hydrochloride (1:1)
    • 1V1470J2MF
    • Armeen 12d hydrochloride
    • Dodecylamine HCl
    • Dodecyl-Ammonium Chloride
    • 1-dodecanamine hydrochloride
    • DSSTox_CID_24322
    • DSSTox_RID_80153
    • DSSTox_GSID_44322
    • 1-Aminododecane hydrochloride
    • Dodecylamine hydrochloride, 99%
    • TWFQJFPTTMIETC-
    • 1-Dodecanamine, hydrochloride (9CI)
    • Dodecylamine, hydrochloride (8CI)
    • Laurylammonium chloride
    • n-Dodecylammonium chloride
    • A805210
    • Tox21_301702
    • dodecan-1-amine;hydrochloride
    • AS-58765
    • D1452
    • Z104474358
    • 1-DODECANAMINE, HYDROCHLORIDE
    • MFCD00042017
    • CAS-929-73-7
    • LAURAMINE HYDROCHLORIDE
    • CHEMBL113050
    • AKOS009031395
    • NCGC00257552-01
    • Q27252928
    • DTXCID7024322
    • EN300-19586
    • DTXSID9044322
    • 1-Dodecylamine hydrochloride
    • 929-73-7
    • MDL: MFCD00042017
    • インチ: 1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
    • InChIKey: TWFQJFPTTMIETC-UHFFFAOYSA-N
    • ほほえんだ: Cl.NCCCCCCCCCCCC
    • BRN: 3553943

計算された属性

  • せいみつぶんしりょう: 221.19100
  • どういたいしつりょう: 221.191
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 10
  • 複雑さ: 81.2
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 26

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 186-188°C
  • ふってん: 258.6°Cat760mmHg
  • フラッシュポイント: 100.4°C
  • PSA: 26.02000
  • LogP: 5.36830
  • ようかいせい: 未確定

Dodecylamine Hydrochloride セキュリティ情報

Dodecylamine Hydrochloride 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CD802-5g
Dodecylamine Hydrochloride
929-73-7 98.0%(T)
5g
¥150.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CD802-25g
Dodecylamine Hydrochloride
929-73-7 98.0%(T)
25g
¥460.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1452-100G
Dodecylamine Hydrochloride
929-73-7 >98.0%(T)
100g
¥660.00 2024-04-15
TRC
D535775-250mg
Dodecylamine Hydrochloride
929-73-7
250mg
$58.00 2023-05-18
TRC
D535775-500mg
Dodecylamine Hydrochloride
929-73-7
500mg
$75.00 2023-05-18
TRC
D535775-2.5g
Dodecylamine Hydrochloride
929-73-7
2.5g
$ 50.00 2022-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X68055-5g
Dodecan-1-amine hydrochloride
929-73-7 ≥98%
5g
¥78.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X68055-25g
Dodecan-1-amine hydrochloride
929-73-7 ≥98%
25g
¥178.0 2023-09-05
Fluorochem
024835-25g
Dodecylamine hydrochloride
929-73-7 >98.0%(T)
25g
£25.00 2022-02-28
Fluorochem
024835-100g
Dodecylamine hydrochloride
929-73-7 >98.0%(T)
100g
£60.00 2022-02-28

Dodecylamine Hydrochloride 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]methylm… Solvents: Toluene ;  18 h, 50 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
リファレンス
Old Concepts, New Application - Additive-Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) Complex
Weber, Stefan; Veiros, Luis F.; Kirchner, Karl, Advanced Synthesis & Catalysis, 2019, 361(23), 5412-5420

合成方法 2

はんのうじょうけん
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Titanium isopropoxide Solvents: Toluene ;  24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Straightforward access to cyclic amines by dinitriles reduction
Laval, Stephane; Dayoub, Wissam; Pehlivan, Leyla; Metay, Estelle; Favre-Reguillon, Alain; et al, Tetrahedron, 2014, 70(4), 975-983

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Synthesis and antimicrobial activity of compounds obtained from higher alkylamines
Limanov, V. E.; Ivanov, S. B.; Sukiasyan, A. N.; Skvortsova, E. K., Khimiko-Farmatsevticheskii Zhurnal, 1981, 15(6), 35-9

合成方法 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Silver ,  Titania Solvents: 1,4-Dioxane ;  24 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, rt
リファレンス
Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage
Liu, Xinrui; Wu, Chenfei; Bai, Peizhi; Miao, Yulong; Hu, Yue; et al, Organic Letters, 2023, 25(17), 3066-3071

合成方法 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ;  3 h, 30 bar, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  acidified, rt
リファレンス
Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex
Bornschein, Christoph; Werkmeister, Svenja; Wendt, Bianca; Jiao, Haijun; Alberico, Elisabetta; et al, Nature Communications, 2014, 5,

合成方法 6

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Zinc triflate ,  (TB-5-12)-Tetracarbonyl[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2… Solvents: Cyclohexane ;  20 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
リファレンス
Tandem Fe/Zn or Fe/In Catalysis for the Selective Synthesis of Primary and Secondary Amines via Selective Reduction of Primary Amides
Wu, Jiajun ; Darcel, Christophe, ChemCatChem, 2022, 14(9),

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  15 min, rt; 2 h, rt
リファレンス
Aluminum coating compositions with good storage stability and handleability
, Japan, , ,

合成方法 8

はんのうじょうけん
リファレンス
Amines and diamines
, United States, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ;  20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
General synthesis of primary amines via reductive amination employing a reusable nickel catalyst
Hahn, G.; Kunnas, P.; de Jonge, N. ; Kempe, R., Nature Catalysis, 2019, 2(1), 71-77

合成方法 10

はんのうじょうけん
1.1 Reagents: Titanium isopropoxide ,  1,1,3,3-Tetramethyldisiloxane Solvents: Toluene ;  24 h, 60 °C
1.2 Reagents: Hydrochloric acid ;  acidified
リファレンス
A mild and efficient method for the reduction of nitriles
Laval, Stephane; Dayoub, Wissam; Favre-Reguillon, Alain; Berthod, Mikael; Demonchaux, Patrice; et al, Tetrahedron Letters, 2009, 50(50), 7005-7007

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  (OC-6-33)-Bromotricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]ma… Solvents: Toluene ;  18 h, 50 bar, 100 °C
リファレンス
Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) Complex
Weber, Stefan; Stoeger, Berthold; Kirchner, Karl, Organic Letters, 2018, 20(22), 7212-7215

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium triethylborohydride Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Hydrogen ;  12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
リファレンス
Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles
Dai, Huiguang; Guan, Hairong, ACS Catalysis, 2018, 8(10), 9125-9130

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
リファレンス
Delivery of DNA to cells with DNA-cationic surfactant and DNA-cationic surfactant-amphipathic compound complexes
, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: Cobalt(1+), [2,6-bis[[bis(1-methylethyl)phosphino-κP]methylamino]phenyl-κC]nitro… Solvents: Benzene ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  rt
リファレンス
Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer Complexes
Pecak, Jan; Eder, Wolfgang; Stoeger, Berthold; Realista, Sara; Martinho, Paulo N. ; et al, Organometallics, 2020, 39(14), 2594-2601

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  0 °C; 2 h, 0 °C
リファレンス
Enhanced stability in cesium assisted hybrid 2D/3D-perovskite thin films and solar cells prepared in ambient humidity
Ali, Nasir ; Wang, Xiaoyu ; Rauf, Sajid; Attique, Sanam; Khesro, Amir ; et al, Solar Energy, 2019, 189, 325-332

合成方法 16

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Methanol ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
A convenient method for the preparation of primary amines using tritylamine
Theodorou, Vassiliki; Ragoussis, Valentine; Strongilos, Alexandros; Zelepos, Evangelos; Eleftheriou, Argyro; et al, Tetrahedron Letters, 2005, 46(8), 1357-1360

合成方法 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ;  1 h, 50 °C
リファレンス
Preparation of substituted amido copper phthalocyanine and its derivatives for dyes
, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん
リファレンス
A headgroup linker perturbs pKa via acyl chain migration: designing base-labile supramolecular assemblies
Sardar, Avijit; Rout, Nilesh K.; Nath, Soumav; Prasad, Mahesh; Mahanti, Jnansankar; et al, Chemical Communications (Cambridge, 2018, 54(34), 4282-4285

合成方法 19

はんのうじょうけん
リファレンス
Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles
Xing, Liyan; Ziener, Ulrich; Sutherland, Todd C.; Cuccia, Louis A., Chemical Communications (Cambridge, 2005, (46), 5751-5753

合成方法 20

はんのうじょうけん
リファレンス
Synthesis and bactericidal activity of salts of higher aliphatic amines
Limanov, V. E.; Kruchenok, T. B.; Ivanov, S. B.; Tsvirova, I. M., Khimiko-Farmatsevticheskii Zhurnal, 1983, 17(6), 675-9

Dodecylamine Hydrochloride Raw materials

Dodecylamine Hydrochloride Preparation Products

推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hunan Well Medicine Synthesis Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.